molecular formula C14H21NO3 B15358902 t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate

t-Butyl [2-(4-methoxyphenyl)ethyl]carbamate

Cat. No.: B15358902
M. Wt: 251.32 g/mol
InChI Key: WEPYXLCLPJGRDP-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(4-methoxyphenyl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[2-(4-hydroxyphenyl)ethyl]carbamate
  • tert-Butyl N-[2-(4-chlorophenyl)ethyl]carbamate
  • tert-Butyl N-[2-(4-nitrophenyl)ethyl]carbamate

Uniqueness

tert-Butyl N-[2-(4-methoxyphenyl)ethyl]carbamate is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This makes it distinct in terms of reactivity and interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

tert-butyl N-[2-(4-methoxyphenyl)ethyl]carbamate

InChI

InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)15-10-9-11-5-7-12(17-4)8-6-11/h5-8H,9-10H2,1-4H3,(H,15,16)

InChI Key

WEPYXLCLPJGRDP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OC

Origin of Product

United States

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